molecular formula C12H18N2O2S B3168343 2-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-amine CAS No. 927981-79-1

2-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-amine

Cat. No.: B3168343
CAS No.: 927981-79-1
M. Wt: 254.35 g/mol
InChI Key: VJCNFLGKVLCIBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-amine is a compound that features a pyrrolidine ring, a sulfonyl group, and a phenyl ring connected to an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-amine typically involves the formation of the pyrrolidine ring followed by the introduction of the sulfonyl group and the phenyl ring. One common method involves the reaction of pyrrolidine with a sulfonyl chloride derivative to form the sulfonyl-pyrrolidine intermediate. This intermediate is then reacted with a phenyl-ethanamine derivative under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the pyrrolidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-amine is unique due to the combination of the pyrrolidine ring, sulfonyl group, and phenyl ring. This unique structure imparts specific chemical and biological properties that are not found in other compounds with only one or two of these features .

Properties

IUPAC Name

2-(4-pyrrolidin-1-ylsulfonylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c13-8-7-11-3-5-12(6-4-11)17(15,16)14-9-1-2-10-14/h3-6H,1-2,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCNFLGKVLCIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-amine
Reactant of Route 2
2-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-amine
Reactant of Route 3
Reactant of Route 3
2-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-amine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-amine
Reactant of Route 5
Reactant of Route 5
2-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-amine
Reactant of Route 6
2-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.